molecular formula C5H9NS B1329762 sec-Butyl isothiocyanate CAS No. 4426-79-3

sec-Butyl isothiocyanate

Cat. No. B1329762
CAS RN: 4426-79-3
M. Wt: 115.2 g/mol
InChI Key: TUFJIDJGIQOYFY-UHFFFAOYSA-N
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Description

Sec-butyl isothiocyanate is a compound that can be associated with the sec-butyl group, which is a part of the structure of sec-butyl alcohol. Although the provided papers do not directly discuss sec-butyl isothiocyanate, they provide insights into the behavior of sec-butyl alcohol and related cations, which can be relevant for understanding the properties and reactions of sec-butyl isothiocyanate.

Synthesis Analysis

The synthesis of sec-butyl isothiocyanate is not explicitly detailed in the provided papers. However, the synthesis of related sec-butyl compounds typically involves the reaction of sec-butyl alcohol with other chemicals. The stochastic search for isomers of the sec-butyl cation suggests that the sec-butyl group can form various structures, which may be relevant in the synthesis of sec-butyl isothiocyanate by influencing the stability and reactivity of intermediates.

Molecular Structure Analysis

The molecular structure of sec-butyl isothiocyanate would consist of a sec-butyl group attached to an isothiocyanate group. The paper on the sec-butyl cation indicates that the sec-butyl group can adopt different structures with varying stability. This information could be extrapolated to sec-butyl isothiocyanate, suggesting that the molecule could exhibit structural isomerism and that its properties could be influenced by the specific arrangement of atoms within the molecule.

Chemical Reactions Analysis

While the papers do not discuss the chemical reactions of sec-butyl isothiocyanate specifically, the study of sec-butyl alcohol and isobutyl alcohol/water mixtures provides insights into the interactions of sec-butyl groups with water. These interactions are primarily through hydrogen bonding, which could be a factor in the reactivity of sec-butyl isothiocyanate in the presence of water or other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sec-butyl isothiocyanate can be inferred from the behavior of related sec-butyl compounds. The paper on sec-butyl alcohol and isobutyl alcohol/water mixtures suggests that the sec-butyl group can engage in hydrogen bonding, which could affect the solubility, boiling point, and other physical properties of sec-butyl isothiocyanate. The study also indicates that the addition of water does not disrupt the structure of the alcohol, which could imply that sec-butyl isothiocyanate may also exhibit stability in aqueous environments.

Scientific Research Applications

  • Synthesis of Heterocycles and Thioureas

    • Field : Organic Chemistry
    • Application : Isothiocyanates are widely used in the synthesis of heterocycles and thioureas .
    • Method : A multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines can convert isocyanides to isothiocyanates .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Isothiocyanates have shown antimicrobial activity against human infections .
    • Method : The antimicrobial properties of isothiocyanates are derived from their bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .
    • Results : Although the antimicrobial activity of ITCs against foodborne and plant pathogens has been well documented, little is known about their antimicrobial properties against human pathogens .
  • Flavoring Agents

    • Field : Food Science
    • Application : Isothiocyanates, including sec-Butyl isothiocyanate, are used as flavoring agents .
    • Method : These compounds are added to food products to enhance their flavor. The specific methods of application can vary depending on the food product and the desired flavor profile .
    • Results : The use of isothiocyanates as flavoring agents can enhance the sensory experience of food products. Sec-Butyl isothiocyanate, in particular, has a green type odor .
  • Synthesis of Isothiocyanates

    • Field : Organic Chemistry
    • Application : Isothiocyanates are synthesized from amines and phenyl isothiocyanate via replacement reaction .
    • Method : This reaction was carried out under the protection of nitrogen and mild condition. In addition, the yields of some products could be more than 90% .
    • Results : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

Safety And Hazards

Sec-Butyl isothiocyanate is a volatile compound and should be handled with care . It is toxic if swallowed or inhaled, and it can cause skin and eye irritation .

Future Directions

While isothiocyanates (ITCs) have been found to exhibit antimicrobial properties against human pathogens, the majority of the studies did not show comparable results and thus it is very difficult to compare the antimicrobial activity of the different ITCs . Therefore, a standard method should be used and further studies are needed .

properties

IUPAC Name

2-isothiocyanatobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJIDJGIQOYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863392
Record name 1-Methylpropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Sharp green slightly irritating aroma
Record name 2-Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 2-Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.938-0.946
Record name 2-Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

sec-Butyl isothiocyanate

CAS RN

4426-79-3
Record name sec-Butyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JI237AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
143
Citations
S Afsharypuor, G Asghari, A Mohagheghzadeh… - 2010 - sid.ir
… almost the whole isolated oil of the leaf were found to be: isobutyl isothiocyanate (88.5%), isopropyl isothiocyanate (10.2%), n-butyl isothiocyanate (0.4%) and sec-butyl isothiocyanate (<…
Number of citations: 35 www.sid.ir
YS Cho, SK Park, SS Chun, JR Park - … of the Korean Society of Food …, 1993 - koreascience.kr
… Five major volatile isothiocyanates detected in leaf mustard were sec-butyl isothiocyanate, allyl isothiocyanate, 3-butenyl isothiocyanate, nhexyl isothiocyanate and ß-phenylethyl …
Number of citations: 15 koreascience.kr
S Afsharypuor, M Tahmasian - Journal of Essential Oil Research, 2010 - Taylor & Francis
… Major volatile components of the analyzed leaves in this work were found to be 4-pentenyl isothiocyanate (53.7%), sec-butyl isothiocyanate (24.3%) and 3-butenyl isothiocyanate (15.8%…
Number of citations: 10 www.tandfonline.com
LD Bainard, PD Brown, MK Upadhyaya - Weed Science, 2009 - cambridge.org
… of these glucosinolates (isopropyl isothiocyanate and secbutyl isothiocyanate) were identified in … Commercially available isopropyl isothiocyanate and sec-butyl isothiocyanate inhibited …
Number of citations: 50 www.cambridge.org
S Afsharypuor, M Salehi - Journal of Essential Oil Research, 2008 - Taylor & Francis
… of the stems were 2-phenylethyl isothiocyanate (83.5%), 4-phenylbutyl isothiocyanate (6.9%), pulegone (2.2%) and sec-butyl isothiocyanate (1.9%). … sec-butyl isothiocyanate …
Number of citations: 14 www.tandfonline.com
AJ MacLeod, G MacLeod, G Reader - Phytochemistry, 1989 - Elsevier
Volatile glucosinolate products were collected from autolysed seeds of Brassica oleracea (cabbage), and identified by high sensitivity GC-MS. The detection in small amounts of 3-…
Number of citations: 15 www.sciencedirect.com
H Sadraei, G Asghari, F Farahnaki - Research in Pharmaceutical …, 2015 - ncbi.nlm.nih.gov
… peregrina includes isobutyl isothiocyanate, isopropyl isothiocyanate, sec-butyl isothiocyanate, n-… , isopropyl isothiocyanate, n-butyl isothiocyanate and sec-butyl isothiocyanate (15,16). …
Number of citations: 15 www.ncbi.nlm.nih.gov
S Dehshahri, S Afsharypuor, G Asghari… - Research in …, 2012 - ncbi.nlm.nih.gov
… Three volatile isothiocyanates including isopropyl isothiocyanate (4.2%), sec-butyl isothiocyanate (< 0.1%) and isobutyl isothiocyanate (92.9%) were found in the volatile oil of the stem , …
Number of citations: 16 www.ncbi.nlm.nih.gov
YK Yun, HK Kim, JR Kim, K Hwang… - Pest management …, 2012 - Wiley Online Library
… Acaricidal activity was more pronounced in n-butyl isothiocyanate than in either isobutyl or sec-butyl isothiocyanate, whereas tert-butyl isothiocyanate was almost ineffective. Similar …
Number of citations: 20 onlinelibrary.wiley.com
I Blažević, A Radonić, J Mastelić, M Zekić… - Chemistry & …, 2010 - Wiley Online Library
… 18.0%), sec-butyl isothiocyanate (4.9–… sec-Butyl isothiocyanate and 2-methylbutanenitrile also originated from glucosinolate degradation, namely glucojiabutin. sec-Butyl isothiocyanate …
Number of citations: 56 onlinelibrary.wiley.com

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